Predicted Lipophilicity (LogP/LogD7.4) Confers a Differentiated Physicochemical Profile vs. a De-benzylated Analog
The target compound's predicted partition coefficient (ACD/LogP 3.08) and distribution coefficient at pH 7.4 (ACD/LogD 3.52) indicate a substantial increase in lipophilicity compared to an analog lacking the benzyl group on the C8-amino substituent. For instance, 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, which has a primary amine at C8, is predicted to be considerably less lipophilic. This difference in LogD of approximately 1-2 units (class-level inference based on the removal of a benzyl group, which typically contributes ~1.5-2.0 log units) suggests the target compound has a markedly higher affinity for hydrophobic environments, such as cellular membranes or the hydrophobic pockets of certain enzyme targets like PDE4, compared to an analog lacking the benzyl motif .
| Evidence Dimension | Lipophilicity (ACD/LogP and ACD/LogD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 3.08; ACD/LogD (pH 7.4) = 3.52 |
| Comparator Or Baseline | 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione (predicted ACD/LogD7.4 expected to be < 2.0 based on typical benzyl deletion contribution) |
| Quantified Difference | Estimated log unit increase in LogD7.4 of > 1.5 for the target compound over the de-benzylated analog. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform (version 14.00) as reported by ChemSpider. |
Why This Matters
For procurement decisions, this quantitative lipophilicity differential demonstrates that the target compound's specific benzyl(methyl)amino motif yields a distinct property profile that a simpler or cheaper analog cannot mimic, directly impacting cellular permeability and target engagement potential in biological assays.
